molecular formula C5H5F3O2 B018484 4,5,5-trifluoropent-4-enoic Acid CAS No. 110003-22-0

4,5,5-trifluoropent-4-enoic Acid

Cat. No. B018484
M. Wt: 154.09 g/mol
InChI Key: YWHZHTHRRXAUFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5,5-Trifluoropent-4-enoic Acid and its analogues involves complex chemical processes. A method for preparing α-substituted 5,5-difluoro-4-pentenoic acid esters, which are closely related to 4,5,5-Trifluoropent-4-enoic Acid, has been developed. This process uses ester enolates and 3,3,3-trifluoropropene, allowing further modification to produce α-disubstituted analogues (Kendrick & Kolb, 1989).

Molecular Structure Analysis

The molecular structure of compounds related to 4,5,5-Trifluoropent-4-enoic Acid, such as 4-(3,5-dimethylpyrazol-1-yl)benzoic acid trifluoroacetate, has been determined using X-ray analysis. This analysis reveals specific packing and hydrogen bond interactions (Foces-Foces et al., 1996).

Chemical Reactions and Properties

Trifluoroacetic acid, closely related to 4,5,5-Trifluoropent-4-enoic Acid, exhibits unique properties and reactions, such as forming stable hydrates and undergoing structural changes upon deuteration (Mootz & Schilling, 1992). Furthermore, the trifluoromethyl group in similar compounds can influence the reactivity, as seen in various hydrolysis reactions (Longridge & Nicholson, 1990).

Physical Properties Analysis

The physical properties of fluorinated compounds like 4,5,5-Trifluoropent-4-enoic Acid are unique, often leading to the formation of distinct phases and structures. For instance, compounds with partially perfluorinated chains exhibit special phase behaviors, such as cubic and hexagonal columnar phases, due to their ability to self-assemble into ordered superstructures (Zhou et al., 2007).

Chemical Properties Analysis

The chemical properties of fluorinated compounds like 4,5,5-Trifluoropent-4-enoic Acid are impacted by their fluorine content. Tris(pentafluorophenyl)borane, for instance, is used as a catalyst in various organic reactions due to its unique properties as a boron Lewis acid (Erker, 2005).

Scientific Research Applications

Nematicidal Activity

  • Scientific Field : Agricultural Science
  • Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used in the synthesis of novel derivatives that have shown nematicidal activities . These compounds are designed and synthesized to combat plant parasitic nematodes that cause severe damages to crops globally .
  • Methods of Application : The compounds are tested both in vitro and in vivo (in sand). Compounds with high activity in sand are further investigated for their in vivo activities in matrix .
  • Results : Some of the synthesized molecules exhibited better nematicidal activity. For instance, compound B8 containing a furan ring exhibited excellent nematicidal activity against Meloidogyne incognita and Bursaphelenchus xylophilus, with LC50/72 h values of 1.22 mg/L and 0.53 mg/L, respectively .

Chemical Synthesis

  • Scientific Field : Chemical Engineering
  • Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used as a raw material in the production of surfactants .
  • Methods of Application : The acid is used in chemical synthesis processes to produce surfactants .
  • Results : The surfactants produced are widely used in various fields such as adhesives, paints, and printing inks .

Proteomics Research

  • Scientific Field : Biochemistry
  • Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used as a specialty product in proteomics research .
  • Methods of Application : The acid is used in various experimental procedures in proteomics research .
  • Results : The outcomes of these experiments can vary widely depending on the specific research goals .

Catalyst in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4,5,5-trifluoropent-4-enoic Acid can be used as a catalyst in organic synthesis .
  • Methods of Application : The acid is used in various chemical reactions to speed up the rate of reaction .
  • Results : The use of this acid as a catalyst can lead to more efficient reactions and higher yields .

Chemical Intermediate

  • Scientific Field : Industrial Chemistry
  • Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used as a chemical intermediate in the production of other organic compounds .
  • Methods of Application : The acid is used in various chemical reactions to produce other organic compounds .
  • Results : The outcomes of these reactions can vary widely depending on the specific synthesis goals .

Surfactant Production

  • Scientific Field : Industrial Chemistry
  • Summary of Application : 4,5,5-trifluoropent-4-enoic Acid is used as a raw material in the production of surfactants .
  • Methods of Application : The acid is used in chemical synthesis processes to produce surfactants .
  • Results : The surfactants produced are widely used in various fields such as adhesives, paints, and printing inks .

Safety And Hazards

4,5,5-Trifluoropent-4-enoic Acid may cause irritation to the skin, eyes, and respiratory tract . After contact, it should be immediately washed off with water . When using it, chemical safety goggles, protective gloves, and protective clothing should be worn . Inhalation or ingestion of this compound should be avoided . It should be used in a well-ventilated place and stored in a safety cabinet or fume hood . In case of an accident or discomfort, immediate medical attention should be sought, and the safety data sheet of this compound should be shown .

properties

IUPAC Name

4,5,5-trifluoropent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-3(5(7)8)1-2-4(9)10/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZHTHRRXAUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382089
Record name 4,5,5-trifluoropent-4-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,5-trifluoropent-4-enoic Acid

CAS RN

110003-22-0
Record name 4,5,5-trifluoropent-4-enoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110003-22-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of 2.4 grams (0.1 mole) of magnesium turnings in 100 ml of diethyl ether was added 18.9 grams (0.1 mole) of 4-bromo-1,1,2-trifluoro-1-butene. Upon completion of addition the reaction mixture was heated under reflux until the reaction was complete. The reaction mixture was cooled to 0° C. and 9.0 grams (0.2 mole) of carbon dioxide was bubbled in slowly. Upon completion of addition the reaction mixture was stirred for one hour, then 100 ml of aqueous 20% hydrochloric acid was added to destroy the excess magnesium. The reaction mixture was extracted with three 40 ml portions of diethyl ether. The combined extracts were cooled and 40 ml of aqueous 25% sodium hydroxide was added slowly. The organic layer was separated and extracted with one 40 ml portion of aqueous 25% sodium hydroxide. The combined base layers were cautiously acidified with aqueous 20% hydrochloric acid. The mixture was extracted with two 100 ml portions of diethyl ether. The combined extracts were dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 6.9 grams of 4,5,5-trifluoro-4-pentenoic acid as an oil. The nmr and ir spectra were consistent with the proposed structure.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RG Mothersole, FT Wynne, G Rota, MK Mothersole… - ACS …, 2023 - ACS Publications
Perfluoroalkyl and polyfluoroalkyl substances (PFAS) make up a group of anthropogenic chemicals with a myriad of applications. However, some PFAS have been shown to negatively …
Number of citations: 4 pubs.acs.org
LIU Cheng, Y Haiping, Z Ruifeng… - Chinese Journal of …, 2022 - search.ebscohost.com
Plant parasitic nematodes may cause severe damages to crops globally. In this study, fifteen novel 4, 5, 5-trifluoropent-4-enamide derivatives were designed and synthesized, and their …
Number of citations: 3 search.ebscohost.com
A Berhanu, I Mutanda, J Taolin, MA Qaria… - Science of The Total …, 2023 - Elsevier
Since the 1950s, copious amounts of per- and polyfluoroalkyl substances (PFAS) (dubbed “forever chemicals”) have been dumped into the environment, causing heavy contamination …
Number of citations: 24 www.sciencedirect.com
TD Svejstrup - 2018 - search.proquest.com
Nitrogen-centred radicals (NCRs) are a versatile class of reaction intermediates that can lead to useful synthetic transformations. Classical generation of NCRs requires pre-…
Number of citations: 4 search.proquest.com

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